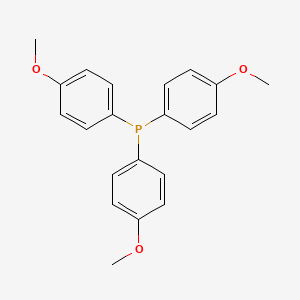

Tris(4-methoxyphenyl)phosphine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136458. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

tris(4-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21O3P/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUUAUOYLFIRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061217 | |

| Record name | Phosphine, tris(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855-38-9 | |

| Record name | Tris(4-methoxyphenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphine, tris(4-methoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000855389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(4-methoxyphenyl)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphine, tris(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, tris(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(4-methoxyphenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tri(4-methoxyphenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF5BT47LZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine (CAS: 855-38-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-methoxyphenyl)phosphine, with CAS number 855-38-9, is an electron-rich triarylphosphine ligand pivotal in the field of organic synthesis and organometallic chemistry. Its unique electronic and steric properties make it a highly effective ligand in a multitude of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, experimental protocols for its synthesis and application in key catalytic reactions, and essential safety information.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[1] Its electron-donating methoxy (B1213986) groups enhance the electron density on the phosphorus atom, which in turn influences the reactivity of the metal center it coordinates to. This property is crucial for its efficacy in catalytic cycles.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 855-38-9 | [1][3] |

| Molecular Formula | C₂₁H₂₁O₃P | [1][3] |

| Molecular Weight | 352.36 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 131-134 °C | |

| Solubility | Insoluble in water; soluble in various organic solvents. | |

| IUPAC Name | Tris(4-methoxyphenyl)phosphane | [3] |

| Synonyms | Tris(p-anisyl)phosphine, Trianisylphosphine | [4] |

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Data and Interpretation | Reference(s) |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8 ppm) and the aromatic protons (multiplets, ~6.9 and ~7.2 ppm) are characteristic. | [5][6] |

| ¹³C NMR | Resonances for the methoxy carbon, and the aromatic carbons, including the carbon directly bonded to phosphorus which shows coupling. | [3][7] |

| ³¹P NMR | A single resonance is typically observed, with a chemical shift that can vary depending on the solvent and referencing. | [3][5] |

| FT-IR | Characteristic peaks for C-O stretching of the methoxy group, P-C stretching, and aromatic C-H and C=C stretching. | [3] |

| Mass Spec. | The molecular ion peak [M]⁺ is observed at m/z 352. Fragmentation patterns can provide further structural information. | [3][8] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of triarylphosphines is the reaction of a Grignard reagent with phosphorus trichloride (B1173362).[9][10]

Experimental Workflow for Synthesis

Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (B95107) (THF). A solution of 4-bromoanisole (B123540) in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and gently refluxed until the magnesium is consumed.

-

Reaction with Phosphorus Trichloride: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of phosphorus trichloride (PCl₃) in anhydrous THF is added dropwise with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours.

-

Work-up and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The resulting mixture is extracted with an organic solvent such as diethyl ether or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white solid.

-

Characterization: The identity and purity of the synthesized compound are confirmed by ¹H NMR, ³¹P NMR, and melting point determination.

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a versatile ligand for various palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

General Catalytic Cycle

3.2.1. Suzuki-Miyaura Coupling

This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[11][12]

Protocol:

-

In a reaction vessel, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%) are combined.

-

A base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol) and a suitable solvent (e.g., toluene (B28343), dioxane, or a mixture with water) are added.

-

The mixture is degassed and then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.

3.2.2. Heck Reaction

The Heck reaction couples an aryl or vinyl halide with an alkene.[13][14]

Protocol:

-

To a mixture of the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), and this compound (2-4 mol%) in a suitable solvent (e.g., DMF, NMP, or acetonitrile) is added a base (e.g., triethylamine (B128534) or K₂CO₃, 1.5 mmol).

-

The reaction vessel is sealed and heated under an inert atmosphere.

-

Upon completion, the mixture is cooled, filtered to remove the precipitated salts, and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent, washed with water, dried, and the product is purified by chromatography or recrystallization.

3.2.3. Buchwald-Hartwig Amination

This reaction is used to form a carbon-nitrogen bond between an aryl halide and an amine.[15][16]

Protocol:

-

An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol).

-

Anhydrous solvent (e.g., toluene or dioxane) is added, and the tube is sealed.

-

The mixture is heated with stirring for the required time.

-

After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is dried, concentrated, and purified by column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

Table 3: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | PPE |

| H315: Causes skin irritation. | P261: Avoid breathing dust. | Safety glasses, gloves, lab coat. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile ligand in modern organic synthesis. Its electron-rich nature makes it particularly effective in facilitating key steps in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of a wide range of complex molecules. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical reagent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]

- 5. rsc.org [rsc.org]

- 6. This compound(855-38-9) 1H NMR spectrum [chemicalbook.com]

- 7. This compound(855-38-9) 13C NMR [m.chemicalbook.com]

- 8. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]

- 9. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Heck Reaction [organic-chemistry.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. research.rug.nl [research.rug.nl]

Tris(4-methoxyphenyl)phosphine molecular weight

An In-depth Technical Guide to Tris(4-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a crucial organophosphorus compound in modern synthetic chemistry. It details its chemical and physical properties, outlines a key experimental application, and illustrates its role in a fundamental catalytic cycle. This document is intended to serve as a valuable resource for professionals in research, drug development, and academia who utilize advanced organic synthesis techniques.

Core Chemical and Physical Properties

This compound, also known as tris(p-anisyl)phosphine, is a white, solid, air-stable phosphine (B1218219) ligand.[1][2] Its electron-rich nature, stemming from the methoxy (B1213986) groups on the phenyl rings, makes it a highly effective ligand in various transition metal-catalyzed reactions. The compound is generally insoluble in water but shows good solubility in a range of organic solvents, facilitating its use in solution-phase chemistry.

Table 1: Quantitative Data for this compound

| Property | Value | Citations |

| Molecular Weight | 352.36 g/mol | [1][2][3] |

| 352.37 g/mol | [4] | |

| 352.4 g/mol | ||

| Molecular Formula | C₂₁H₂₁O₃P | [2][4] |

| CAS Number | 855-38-9 | [1][4] |

| Appearance | White solid/crystals | [2] |

| Melting Point | 131-134 °C | [1][2] |

| Purity Assays | >97.0% (T) | [4] |

| 95% | [1] | |

| 98%+ | [2] | |

| Linear Formula | (CH₃OC₆H₄)₃P | [1][2] |

Applications in Homogeneous Catalysis

The primary application of this compound is as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds, which are critical steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[5] Its utility extends to several named reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. The electron-rich character of the ligand enhances the catalytic activity of the metal center, enabling reactions to proceed with high efficiency and selectivity under milder conditions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction where this compound can be employed as the phosphine ligand (L). This reaction couples an aryl halide with an arylboronic acid to form a biaryl structure.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl halide (e.g., 4-bromoacetophenone, 1.0 mmol)

-

Arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol)

-

Palladium(II) acetate (B1210297) [Pd(OAc)₂] (1-2 mol%)

-

This compound (2-4 mol% as Ligand)

-

Base (e.g., Potassium phosphate, K₃PO₄, 2.0 mmol)

-

Solvent system: Toluene (5 mL) and Water (1 mL)

-

Internal standard (e.g., hexadecane) for GC analysis

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst, Pd(OAc)₂, and the this compound ligand.

-

The vessel is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.

-

Add the degassed solvents (toluene and water) via syringe.

-

Heat the resulting mixture to the desired reaction temperature (e.g., 100 °C) and stir vigorously for the required time (typically 1-24 hours).[6]

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic phases are combined and dried over anhydrous magnesium sulfate (B86663) (MgSO₄).[6]

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired biaryl compound.[6]

Visualization of Catalytic Mechanism

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle. This compound (represented as 'L' in the diagram) plays a crucial role by stabilizing the palladium catalyst and modulating its reactivity throughout the cycle's key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide on the Solubility of Tris(4-methoxyphenyl)phosphine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tris(4-methoxyphenyl)phosphine in various organic solvents. Understanding the solubility of this widely used ligand is crucial for its application in organic synthesis, catalysis, and materials science. This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key concepts to aid researchers in their work.

Introduction to this compound

This compound, also known as tri(p-anisyl)phosphine, is an organophosphorus compound with the chemical formula P(C₆H₄OCH₃)₃. It is a white to pale yellow crystalline solid at room temperature.[1] Its molecular structure, featuring a central phosphorus atom bonded to three electron-rich methoxyphenyl groups, imparts unique electronic and steric properties that make it a valuable ligand in various chemical transformations, particularly in cross-coupling reactions. The solubility of this compound is a critical parameter for its effective use in solution-phase chemistry, influencing reaction kinetics, product purity, and process scalability. This guide aims to provide a detailed understanding of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for this compound in a range of organic solvents is essential for designing and optimizing chemical processes. While qualitative descriptions of its solubility are abundant, precise numerical data is less common in publicly available literature. This section summarizes the available quantitative data.

A key study by Li-Sheng Wang and colleagues provides temperature-dependent solubility data for this compound in methanol (B129727) and ethanol, determined using a dynamic method.[2] The compound is practically insoluble in water.[3]

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) | Molarity (mol/L) | Reference |

| Methanol | 20.2 | 0.85 | 0.27 | [2] |

| 25.0 | 1.07 | 0.34 | [2] | |

| 30.1 | 1.35 | 0.43 | [2] | |

| 35.0 | 1.70 | 0.54 | [2] | |

| 40.2 | 2.15 | 0.68 | [2] | |

| 45.0 | 2.68 | 0.85 | [2] | |

| 49.5 | 3.32 | 1.05 | [2] | |

| Ethanol | 25.1 | 0.28 | 0.09 | [2] |

| 30.0 | 0.36 | 0.11 | [2] | |

| 35.3 | 0.48 | 0.15 | [2] | |

| 40.0 | 0.62 | 0.20 | [2] | |

| 45.1 | 0.81 | 0.26 | [2] | |

| 50.0 | 1.05 | 0.33 | [2] | |

| 55.0 | 1.35 | 0.43 | [2] |

Note: Molarity values are calculated based on the reported solubility and the density of the solvent at the given temperature.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a crystalline organic compound like this compound in organic solvents. The gravimetric method is a widely accepted and reliable technique for determining thermodynamic solubility.

Gravimetric Method (Shake-Flask Method)

This method involves preparing a saturated solution of the compound at a constant temperature and then determining the concentration of the solute in that solution by weighing the residue after solvent evaporation.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvents of interest (e.g., THF, dichloromethane, toluene, acetone)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Screw-capped glass vials or flasks

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Drying oven

-

Glass stirring rods

-

Spatula

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed screw-capped vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 10.00 mL) of the desired organic solvent into the vial containing the solid.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.

-

Phase Separation: After equilibration, stop the agitation and allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or temperature-equilibrated pipette fitted with a syringe filter. This prevents the precipitation of the solute due to temperature changes and avoids transferring any undissolved solid.

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the total weight of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood, followed by drying the residue in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Record the final weight of the dish and the solid residue.

-

-

Calculation:

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Mass of the dissolved solid = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g / 100 g of solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Visualizing Experimental Workflows and Influencing Factors

To further clarify the processes and concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Caption: A diagram illustrating the key factors that influence the solubility of a solid compound.

Conclusion

References

Crystal Structure of Tris(4-methoxyphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure of Tris(4-methoxyphenyl)phosphine, a widely utilized organophosphorus ligand in catalysis and organic synthesis. This document details the molecular geometry, crystallographic parameters, and the experimental procedures for its synthesis and structural determination.

Introduction

This compound, also known as tris(p-anisyl)phosphine, is a white to pale yellow crystalline solid with the chemical formula P(C₆H₄OCH₃)₃.[1][2][3][4][5][6] Its utility as a ligand in various transition-metal catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, stems from its electronic and steric properties, which can be fine-tuned by the methoxy (B1213986) substituents on the phenyl rings.[2] A thorough understanding of its three-dimensional structure is paramount for rational ligand design and for elucidating structure-activity relationships in catalytic processes. This guide presents the key structural features of a closely related analogue, Tris(4-chlorophenyl)phosphine, to infer the probable structural characteristics of this compound, alongside detailed experimental protocols.

Physicochemical Properties

Summary of the key physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₁O₃P | [7][8][9] |

| Molecular Weight | 352.36 g/mol | [2] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 131-134 °C | [1] |

| Solubility | Insoluble in water | [1] |

| CAS Number | 855-38-9 | [2] |

Crystallographic Data

As of the latest literature review, a publicly accessible Crystallographic Information File (CIF) for this compound could not be located. However, the crystal structure of the closely related compound, Tris(4-chlorophenyl)phosphine, provides valuable insights into the expected molecular geometry and packing. The data presented below is for Tris(4-chlorophenyl)phosphine (CCDC reference: 1241) and serves as a structural surrogate.[10]

| Parameter | Tris(4-chlorophenyl)phosphine |

| Chemical Formula | C₁₈H₁₂Cl₃P |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.654(1) |

| b (Å) | 14.385(1) |

| c (Å) | 15.897(1) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3350.9(4) |

| Z | 8 |

| P-C bond length (Å, avg.) | 1.834(2) |

| C-P-C bond angle (°, avg.) | 101.9(1) |

The molecular structure of triarylphosphines typically exhibits a trigonal pyramidal geometry around the central phosphorus atom. The three aryl groups are arranged in a propeller-like fashion. For this compound, the methoxy groups are positioned at the para-position of each phenyl ring.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a Grignard reaction, a common method for the preparation of triarylphosphines.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings are placed under an inert atmosphere (e.g., argon or nitrogen). A solution of 4-bromoanisole in anhydrous diethyl ether or THF is added dropwise via the dropping funnel. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent, 4-methoxyphenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of phosphorus trichloride in the same anhydrous solvent is added dropwise with vigorous stirring. An exothermic reaction occurs, and a white precipitate may form.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or THF. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to afford white to pale yellow crystals.[11]

Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is a critical step. Slow evaporation is a commonly employed technique.

Procedure:

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture like dichloromethane/hexane) at a slightly elevated temperature.

-

The solution is filtered to remove any particulate matter.

-

The clear solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.

-

Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

X-ray Diffraction Analysis

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares procedures. This process yields the atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Logical Workflow and Data Analysis

The following diagrams illustrate the general workflow for the synthesis and structural analysis of this compound.

Caption: Experimental workflow for synthesis and structural analysis.

Caption: Data analysis workflow for crystal structure determination.

References

- 1. This compound CAS#: 855-38-9 [m.chemicalbook.com]

- 2. This compound 95 855-38-9 [sigmaaldrich.com]

- 3. This compound | Trianisylphosphine | C21H21O3P - Ereztech [ereztech.com]

- 4. This compound [stenutz.eu]

- 5. Tris(p-anisyl)phosphine [chembk.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Phosphine, tris(4-methoxyphenyl)- [webbook.nist.gov]

- 8. PubChemLite - this compound (C21H21O3P) [pubchemlite.lcsb.uni.lu]

- 9. Phosphine, tris(4-methoxyphenyl)- | C21H21O3P | CID 70071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: ³¹P NMR Chemical Shift of Tris(4-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(4-methoxyphenyl)phosphine, a crucial parameter for the characterization of this widely used organophosphorus compound. This document outlines the relevant data, a comprehensive experimental protocol for its determination, and a workflow for the analysis.

Data Presentation

The ³¹P NMR chemical shift of this compound is influenced by the solvent and isotopic labeling. The following table summarizes the reported chemical shift value.

| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |

| Hexadeuterated this compound | CDCl₃ | -11.1 | [1] |

Note: The chemical shift for the non-deuterated analogue is expected to be very similar.

Experimental Protocols

A detailed methodology for the acquisition of a ³¹P NMR spectrum of this compound is provided below. Given that phosphines can be sensitive to oxidation, appropriate handling techniques are essential.

1. Sample Preparation (Air-Sensitive Protocol)

-

Materials:

-

This compound (solid)

-

Deuterated chloroform (B151607) (CDCl₃), stored over molecular sieves or freeze-pump-thaw degassed

-

High-quality 5 mm NMR tube (e.g., J. Young tube with a Teflon valve)

-

Glovebox or Schlenk line with an inert atmosphere (Nitrogen or Argon)

-

Gas-tight syringe

-

Septum

-

-

Procedure:

-

Inside a glovebox or on a Schlenk line, accurately weigh approximately 10-20 mg of this compound directly into the NMR tube.

-

Using a gas-tight syringe, add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.

-

Securely seal the NMR tube with the J. Young valve or a tightly fitting cap and septum.

-

Gently agitate the tube to ensure complete dissolution of the solid. If necessary, the sample can be gently warmed.

-

If not using a J. Young tube, wrap the cap with parafilm for an extra seal before removing it from the inert atmosphere.

-

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A multinuclear NMR spectrometer with a probe tunable to the ³¹P frequency.

-

Parameters:

-

Nucleus: ³¹P

-

Decoupling: ¹H decoupling (e.g., Waltz-16) is typically used to simplify the spectrum to a single peak and improve the signal-to-noise ratio.

-

Reference: The chemical shifts are referenced externally to 85% H₃PO₄ (δ = 0 ppm).[1]

-

Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 1-2 seconds. For quantitative measurements, a longer delay (5 x T₁) is necessary.

-

Acquisition Time (aq): 1-2 seconds.

-

Number of Scans (ns): 16-64 scans, depending on the sample concentration and spectrometer sensitivity.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Reference the spectrum to the external 85% H₃PO₄ standard.

-

Integrate the signal if quantitative analysis is required (ensure data was acquired under appropriate quantitative conditions).

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the ³¹P NMR chemical shift and a simplified signaling pathway representation.

References

In-Depth Technical Guide to the Infrared Spectrum of Tris(4-methoxyphenyl)phosphine

This technical guide provides a comprehensive overview of the infrared (IR) spectrum of Tris(4-methoxyphenyl)phosphine, a crucial analytical technique for the characterization of this widely used organophosphorus compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize spectroscopic methods for structural elucidation and quality control.

Core Spectroscopic Data

The infrared spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, including peak positions and assignments, are summarized in the table below. This information is critical for identifying the compound and assessing its purity.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 - 3000 | Medium | Aromatic C-H stretching |

| ~2950 - 2850 | Medium | Aliphatic C-H stretching (methoxy group) |

| ~1600 - 1580 | Strong | C=C aromatic ring stretching |

| ~1500 - 1475 | Strong | C=C aromatic ring stretching |

| ~1245 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| ~1175 | Medium | In-plane C-H bending |

| ~1030 | Strong | Symmetric C-O-C stretching (aryl ether) |

| ~830 | Strong | Out-of-plane C-H bending (para-substituted ring) |

| ~700 - 650 | Medium | P-C stretching |

Experimental Protocol for Infrared Spectroscopy

The following section details the methodology for obtaining the infrared spectrum of solid this compound. The two primary techniques are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) method.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a transparent matrix of KBr.

Materials and Equipment:

-

This compound sample

-

Infrared (IR) grade Potassium Bromide (KBr), dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry IR-grade KBr.

-

Grinding: Add the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

Pellet Formation: Transfer a portion of the ground mixture into the collar of a pellet-forming die. Distribute the powder evenly. Place the plunger into the collar and apply pressure using a hydraulic press (typically 8-10 tons) for several minutes.

-

Pellet Inspection: Carefully release the pressure and extract the die. A transparent or translucent KBr pellet containing the dispersed sample should be formed. If the pellet is opaque or brittle, the grinding was insufficient, or the KBr was not dry.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be collected prior to sample analysis.

Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal)

-

Spatula

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure firm and even contact between the sample and the crystal surface.

-

Spectral Acquisition: Acquire the infrared spectrum of the sample.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

Experimental Workflow Visualization

The following diagram illustrates the generalized workflow for obtaining the IR spectrum of a solid sample.

Caption: A flowchart of the experimental workflow for IR analysis.

Interpretation of the IR Spectrum

The IR spectrum of this compound provides a molecular fingerprint that can be used for its unambiguous identification. The key absorption bands are interpreted as follows:

-

Aromatic C-H Stretching: The bands observed in the 3050-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic rings.

-

Aliphatic C-H Stretching: The absorptions between 2950 cm⁻¹ and 2850 cm⁻¹ are attributed to the C-H stretching vibrations of the methyl groups in the methoxy (B1213986) substituents.

-

Aromatic C=C Stretching: The strong absorptions in the 1600-1475 cm⁻¹ region arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings.

-

C-O-C Stretching: The strong bands at approximately 1245 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations, respectively, of the aryl ether C-O-C linkage. These are prominent features in the spectrum due to the polarity of the C-O bond.

-

P-C Stretching: The absorption in the 700-650 cm⁻¹ range is typically assigned to the stretching vibration of the phosphorus-carbon bond. The exact position can be influenced by the electronic effects of the substituents on the phenyl ring.

-

Out-of-Plane C-H Bending: The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending vibrations of the para-substituted aromatic rings. This is a very useful diagnostic peak for confirming the 1,4-disubstitution pattern of the phenyl rings.

This detailed analysis of the infrared spectrum of this compound serves as a valuable resource for its characterization, providing clear data, a robust experimental protocol, and a thorough interpretation of its key spectral features.

The Electron-Donating Prowess of Tris(4-methoxyphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-methoxyphenyl)phosphine, a triarylphosphine ligand, is a cornerstone in modern synthetic chemistry, particularly in the realm of transition-metal catalysis. Its significance stems from its potent electron-donating capabilities, which profoundly influence the reactivity and efficacy of metal centers in catalytic cycles. This technical guide provides an in-depth analysis of the core electron-donating properties of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its role in key chemical transformations. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals employing or exploring the applications of this versatile ligand.

Introduction

The electronic nature of phosphine (B1218219) ligands is a critical determinant of the behavior of their corresponding metal complexes. Ligands that are strong electron donors can increase the electron density at the metal center, which in turn can facilitate crucial steps in catalytic cycles such as oxidative addition and reductive elimination. This compound, with its three electron-rich methoxy-substituted phenyl rings, is a prime example of a highly effective electron-donating ligand. The methoxy (B1213986) groups in the para position enhance the electron density on the phosphorus atom through resonance, making it a stronger Lewis base compared to its unsubstituted counterpart, triphenylphosphine. This enhanced electron-donating ability is a key factor in its widespread use in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Quantitative Electronic and Steric Parameters

The electron-donating ability and steric bulk of phosphine ligands are quantitatively described by the Tolman electronic parameter (TEP) and the ligand cone angle, respectively. These parameters are crucial for ligand selection and catalyst design.

| Parameter | Value | Description |

| Tolman Electronic Parameter (TEP) | 2066.1 cm⁻¹[1] | The TEP is a measure of the electron-donating strength of a phosphine ligand. It is determined by the A1 C-O stretching frequency (ν(CO)) in the infrared spectrum of the corresponding Ni(CO)₃L complex. A lower ν(CO) value indicates a more electron-donating ligand. |

| Cone Angle (θ) | 145°[1] | The cone angle is a measure of the steric bulk of a phosphine ligand. It is the apex angle of a cone centered on the metal that encompasses the van der Waals radii of the outermost atoms of the ligand. |

| ³¹P NMR Chemical Shift (CDCl₃) | -7.5 ppm | The ³¹P NMR chemical shift provides information about the electronic environment of the phosphorus atom. |

| Melting Point | 131-134 °C | The melting point is a fundamental physical property of the solid compound.[2] |

| Molecular Formula | C₂₁H₂₁O₃P | The chemical formula of this compound. |

| Molecular Weight | 352.36 g/mol | The molar mass of this compound. |

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (B1173362) (PCl₃)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The entire apparatus should be under an inert atmosphere (e.g., argon or nitrogen). Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 4-bromoanisole in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 4-bromoanisole solution.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the 4-methoxyphenylmagnesium bromide Grignard reagent.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate flame-dried flask, prepare a solution of phosphorus trichloride in anhydrous diethyl ether.

-

Slowly add the PCl₃ solution to the cooled Grignard reagent via a dropping funnel with vigorous stirring. A white precipitate will form. The addition should be carried out at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate) to yield this compound as a white crystalline solid.

Determination of the Tolman Electronic Parameter (TEP)

The TEP is determined by measuring the infrared (IR) spectrum of the corresponding tricarbonylnickel(0)phosphine complex, Ni(CO)₃(P(4-MeOC₆H₄)₃).

Materials:

-

Tetracarbonylnickel(0) (Ni(CO)₄) - EXTREMELY TOXIC, handle with extreme caution in a well-ventilated fume hood.

-

This compound

-

Anhydrous hydrocarbon solvent (e.g., hexane or cyclohexane)

-

FTIR spectrometer

Procedure:

-

Synthesis of the Ni(CO)₃L Complex: In a Schlenk flask under an inert atmosphere, dissolve a known amount of this compound in an anhydrous hydrocarbon solvent.

-

Carefully add a stoichiometric equivalent of tetracarbonylnickel(0) to the phosphine solution. The reaction proceeds via the displacement of one carbonyl ligand.

-

Allow the reaction to stir at room temperature for a short period to ensure complete formation of the Ni(CO)₃(P(4-MeOC₆H₄)₃) complex.

-

IR Spectroscopy: Record the infrared spectrum of the resulting solution.

-

Identify the A₁ symmetric C-O stretching frequency (ν(CO)), which is typically a strong, sharp band in the 2050-2100 cm⁻¹ region. This value corresponds to the Tolman electronic parameter.[3]

Visualization of Chemical Processes

Experimental Workflow for TEP Determination

The following diagram illustrates the key steps in the experimental determination of the Tolman electronic parameter.

Role in the Suzuki-Miyaura Catalytic Cycle

This compound is a highly effective ligand in the Suzuki-Miyaura cross-coupling reaction. Its strong electron-donating nature facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Conclusion

This compound stands out as a superior electron-donating phosphine ligand, a property quantified by its low Tolman electronic parameter. This characteristic, coupled with its moderate steric bulk, makes it an invaluable tool for chemists in academia and industry. Its ability to enhance the catalytic activity of transition metals, particularly palladium, in a wide array of cross-coupling reactions underscores its importance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. The data and protocols presented in this guide offer a solid foundation for the rational application and further exploration of this compound in innovative chemical synthesis and drug development endeavors.

References

Steric Profile of Tris(4-methoxyphenyl)phosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the steric effects and cone angle of Tris(4-methoxyphenyl)phosphine, a crucial parameter influencing its reactivity and application in catalysis and drug development. This document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes.

Introduction to Steric Effects and the Tolman Cone Angle

In the realm of coordination chemistry and catalysis, the steric properties of a ligand play a pivotal role in determining the stability, reactivity, and selectivity of the resulting metal complex. The concept of the Tolman cone angle (θ) is a widely accepted metric to quantify the steric bulk of phosphine (B1218219) ligands. It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center, which can influence ligand dissociation rates, substrate access to the metal, and the geometry of the coordination sphere. This compound, an electron-rich triarylphosphine, is frequently employed as a ligand in various catalytic reactions, making the characterization of its steric profile essential for catalyst design and optimization.

Quantitative Steric Data

The steric footprint of this compound has been characterized through both computational and experimental methods. The following table summarizes the available quantitative data for its cone angle.

| Parameter | Value | Method | Reference |

| Calculated Cone Angle (θ) | 145° | Density Functional Theory (DFT) | --INVALID-LINK-- |

| Experimentally-Derived Cone Angle (θ) | 145° | Single-Crystal X-ray Diffraction | --INVALID-LINK-- |

Experimental and Computational Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Phosphorus trichloride (PCl₃)

-

Anhydrous solvent for reaction work-up (e.g., toluene)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 4-bromoanisole in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent (4-methoxyphenylmagnesium bromide). The reaction is typically initiated with a small crystal of iodine if necessary and maintained under a nitrogen atmosphere.

-

Reaction with Phosphorus Trichloride: The Grignard reagent solution is cooled in an ice bath. A solution of phosphorus trichloride in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of toluene (B28343) and hexane, to yield this compound as a white crystalline solid.

Determination of the Cone Angle

The calculated cone angle of this compound is determined using computational chemistry software.

Methodology:

-

Model Construction: A 3D model of the this compound molecule is constructed.

-

Geometry Optimization: The geometry of the molecule is optimized using Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G*). This calculation finds the lowest energy conformation of the ligand.

-

Cone Angle Calculation: A virtual metal center (typically Nickel, with a defined M-P bond length of 2.28 Å as per Tolman's original method) is placed at an appropriate distance from the phosphorus atom. The cone angle is then calculated as the angle formed by the lines extending from the metal center to the outermost van der Waals surfaces of the hydrogen atoms on the methoxy (B1213986) groups of the phenyl rings. Specialized software is used to perform this geometric measurement on the optimized structure.

The experimentally-derived cone angle is calculated from crystallographic data of a metal complex containing the this compound ligand.

Procedure:

-

Synthesis of a Metal Complex: A suitable metal complex of this compound is synthesized. For example, complexes with gold(I) halides, such as [AuCl(P(4-MeOC₆H₄)₃)], can be prepared.

-

Crystal Growth: Single crystals of the metal complex suitable for X-ray diffraction are grown by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques.

-

X-ray Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure of the complex. This provides the precise atomic coordinates, bond lengths, and bond angles of the molecule.

-

Cone Angle Calculation: Using the refined crystallographic information, specifically the coordinates of the metal, phosphorus, and the atoms of the ligand, the cone angle is calculated. The M-P bond length from the crystal structure is used, and the cone is defined by the vectors from the metal atom to the van der Waals surfaces of the outermost atoms of the ligand.

Role in Catalysis: The Suzuki-Miyaura Coupling

This compound is an effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its steric and electronic properties influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of Suzuki-Miyaura Coupling

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, highlighting the role of the phosphine ligand (L), in this case, this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of this compound, as quantified by its cone angle, is critical in this cycle. It promotes the formation of the active 14-electron Pd(0)L₂ species by facilitating ligand dissociation from precursor complexes. During oxidative addition, the ligand's size influences the rate of reaction with the aryl halide. Furthermore, the steric hindrance between the R¹ and R² groups in the R¹-Pd(II)L₂-R² intermediate, exacerbated by the bulky phosphine ligands, helps to drive the final reductive elimination step to form the C-C bond and regenerate the active catalyst.

Conclusion

The steric profile of this compound, characterized by a cone angle of approximately 145°, is a key determinant of its performance as a ligand in catalysis. This guide has provided both calculated and experimentally-derived data for this important parameter, along with detailed protocols for its determination. Understanding the steric influence of this and other phosphine ligands is fundamental for the rational design of catalysts with enhanced activity and selectivity in a wide range of chemical transformations, including those critical to drug discovery and development.

Commercial Suppliers and Technical Guide for Tris(4-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Tris(4-methoxyphenyl)phosphine, also known as trianisylphosphine, is an organophosphorus compound widely utilized in organic synthesis. Its electron-rich nature, owing to the methoxy (B1213986) substituents on the phenyl rings, imparts unique reactivity compared to its unsubstituted counterpart, triphenylphosphine. This guide provides an overview of commercial suppliers, key applications, and detailed experimental protocols for its use.

Commercial Availability

This compound is available from a range of chemical suppliers in various purities and quantities. Below is a summary of offerings from prominent vendors. Please note that pricing and availability are subject to change and may require institutional login for current details.

| Supplier | Catalog Number(s) | Purity | Available Quantities |

| Thermo Scientific Chemicals | AC422240010, AAA1559603, AAA1559606 | 95%, 98% | 1g, 5g, 10g |

| MilliporeSigma (Sigma-Aldrich) | 3951025G | Not specified | 5g |

| Ereztech | P5389 | 98%+ | Small and bulk volumes |

| ChemicalBook Affiliates | Multiple listings | 98%, 99% | g to kg scales |

Core Applications and Experimental Protocols

This compound is a versatile reagent and ligand in numerous organic transformations. Its applications include, but are not limited to, the Staudinger reaction, Mitsunobu reaction, and various cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1]

The Staudinger Reaction

The Staudinger reaction is a mild and efficient method for the reduction of azides to amines.[2][3] The reaction proceeds through the formation of an iminophosphorane intermediate, which is subsequently hydrolyzed to the corresponding amine and phosphine (B1218219) oxide. The increased nucleophilicity of this compound, compared to triphenylphosphine, can facilitate the initial reaction with the azide (B81097).

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the azide (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) (0.1–0.2 M).

-

Reagent Addition: Add this compound (1.1 equivalents) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of nitrogen gas evolution.

-

Hydrolysis: Upon completion of the reaction (typically 1-3 hours), add water (5-10 equivalents) to the reaction mixture to hydrolyze the iminophosphorane intermediate.

-

Work-up: Stir the mixture vigorously for an additional 1-2 hours. Remove the THF under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amine can be purified by column chromatography on silica (B1680970) gel. The by-product, this compound oxide, can often be removed by precipitation or chromatography.

Staudinger Reaction Pathway

Caption: The Staudinger reaction pathway.

The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[4][5] The reaction typically employs a phosphine, such as this compound, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of the alcohol (1.0 equivalent), a suitable nucleophile (e.g., a carboxylic acid, 1.2 equivalents), and this compound (1.2 equivalents) in an anhydrous solvent (e.g., THF or dichloromethane) at 0 °C, add the azodicarboxylate (1.2 equivalents) dropwise under an inert atmosphere.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, concentrate the mixture in vacuo. The resulting residue can be purified by column chromatography to separate the desired product from the by-products, this compound oxide and the hydrazine (B178648) derivative. In some cases, the phosphine oxide can be precipitated by the addition of a non-polar solvent like diethyl ether.

-

Purification: Further purification of the product can be achieved by recrystallization or additional chromatography as needed.

Mitsunobu Reaction Workflow

Caption: A typical workflow for the Mitsunobu reaction.

References

Methodological & Application

Tris(4-methoxyphenyl)phosphine: A Versatile Ligand for Catalytic Cross-Coupling Reactions

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-methoxyphenyl)phosphine (TMPP), also known as tri-p-anisylphosphine, is an air-stable, electron-rich triarylphosphine ligand widely employed in homogeneous catalysis. Its unique electronic and steric properties make it a valuable tool in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The methoxy (B1213986) groups in the para position of the phenyl rings increase the electron density on the phosphorus atom, which in turn enhances the reactivity of the palladium catalyst in key steps of the catalytic cycle.

This document provides detailed application notes, experimental protocols, and performance data for the use of this compound as a ligand in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, Buchwald-Hartwig amination, and Sonogashira coupling.

Physicochemical Properties

| Property | Value |

| CAS Number | 855-38-9 |

| Molecular Formula | C₂₁H₂₁O₃P |

| Molecular Weight | 352.36 g/mol |

| Appearance | White to pale yellow crystalline powder[1] |

| Melting Point | 131-134 °C[1] |

| Solubility | Insoluble in water; soluble in many organic solvents[1] |

Applications in Catalysis

This compound is a versatile ligand applicable to a range of palladium-catalyzed cross-coupling reactions.[1] Its electron-rich nature generally accelerates the rate-determining oxidative addition step in many catalytic cycles and can influence the stability and activity of the catalytic species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The selection of the phosphine (B1218219) ligand is critical for the efficiency of the reaction, especially when using less reactive aryl chlorides.

General Reaction Scheme:

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using this compound

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 98 |

| 3 | 4-Bromoanisole (B123540) | 4-Methoxybiphenyl | 97 |

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (2.0 mmol), in dioxane (5 mL) at 100 °C for 12 h.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

Materials:

-

4-Bromoacetophenone

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

This compound

-

Potassium phosphate (B84403) (K₃PO₄)

-

Anhydrous 1,4-dioxane (B91453)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 4-bromoacetophenone (199 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (14.1 mg, 0.04 mmol, 4 mol%), and potassium phosphate (424 mg, 2.0 mmol).

-

Add 5 mL of anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 4-acetylbiphenyl.

Catalytic Cycle for Suzuki-Miyaura Coupling

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. This compound can be an effective ligand for this transformation, promoting the reaction of various aryl halides.

General Reaction Scheme:

Table 2: Heck Reaction of Aryl Halides with Styrene (B11656) using this compound

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxy-trans-stilbene | 85 |

| 2 | 4-Bromoanisole | 4-Methoxy-trans-stilbene | 78[2] |

| 3 | Iodobenzene (B50100) | trans-Stilbene | 92 |

Reaction Conditions: Aryl halide (1.0 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), Triethylamine (B128534) (1.5 mmol), in DMF (5 mL) at 120 °C for 16 h.

Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

Materials:

-

4-Bromoanisole

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a sealed tube under an argon atmosphere, combine 4-bromoanisole (187 mg, 1.0 mmol), palladium(II) acetate (2.2 mg, 0.01 mmol, 1 mol%), and this compound (7.0 mg, 0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL), followed by styrene (125 mg, 1.2 mmol) and triethylamine (210 µL, 1.5 mmol).

-

Seal the tube and heat the reaction mixture to 120 °C for 16 hours.

-

After cooling to room temperature, dilute the mixture with diethyl ether (25 mL) and wash with water (3 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-methoxy-trans-stilbene.

Catalytic Cycle for Heck Reaction

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. The electron-rich nature of this compound can be advantageous in this reaction.

General Reaction Scheme:

Table 3: Buchwald-Hartwig Amination of Aryl Halides with Morpholine (B109124)

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Chloroanisole (B146269) | 4-(4-Methoxyphenyl)morpholine | 90[3] |

| 2 | 4-Chlorotoluene | 4-(p-Tolyl)morpholine | 95[3] |

| 3 | Bromobenzene | 4-Phenylmorpholine | 98[4] |

Reaction Conditions: Aryl halide (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (1 mol%), this compound (2 mol%), Sodium tert-butoxide (1.4 mmol), in Toluene (B28343) (5 mL) at 100 °C for 24 h.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine

Materials:

-

4-Chloroanisole

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

This compound

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), this compound (14.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Add anhydrous toluene (5 mL) to the tube.

-

Add 4-chloroanisole (124 µL, 1.0 mmol) and morpholine (105 µL, 1.2 mmol).

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium (B1175870) chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-(4-methoxyphenyl)morpholine.

Catalytic Cycle for Buchwald-Hartwig Amination

Sonogashira Coupling

The Sonogashira coupling is a reaction of a terminal alkyne with an aryl or vinyl halide. This compound can be used as a ligand in the palladium-catalyzed system, often in conjunction with a copper(I) co-catalyst.

General Reaction Scheme:

Table 4: Sonogashira Coupling of Aryl Iodides with Phenylacetylene (B144264)

| Entry | Aryl Iodide | Product | Yield (%) |

| 1 | Iodobenzene | Diphenylacetylene | 98[5] |

| 2 | 4-Iodotoluene | 1-Phenyl-2-(p-tolyl)acetylene | 96 |

| 3 | 4-Iodoanisole | 1-(4-Methoxyphenyl)-2-phenylacetylene | 95 |

Reaction Conditions: Aryl iodide (1.0 mmol), phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (1 mol%), CuI (2 mol%), this compound (2 mol%), in triethylamine (5 mL) at 70 °C for 6 h.

Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

Materials:

-

Iodobenzene

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

This compound

-

Triethylamine (Et₃N)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (7.0 mg, 0.01 mmol, 1 mol%), CuI (3.8 mg, 0.02 mmol, 2 mol%), and this compound (7.0 mg, 0.02 mmol, 2 mol%).

-

Add triethylamine (5 mL), followed by iodobenzene (112 µL, 1.0 mmol) and phenylacetylene (121 µL, 1.1 mmol).

-

Heat the reaction mixture to 70 °C and stir for 6 hours.

-

After cooling, remove the triethylamine under reduced pressure.

-

Dissolve the residue in diethyl ether (20 mL) and wash with 2M HCl (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield diphenylacetylene.

Catalytic Cycle for Sonogashira Coupling

General Experimental Workflow

The following diagram illustrates a general workflow for setting up a palladium-catalyzed cross-coupling reaction using this compound as a ligand.

Conclusion

This compound remains a highly effective and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its electron-rich character provides high catalytic activity, making it a valuable tool for the synthesis of complex organic molecules. The protocols provided herein serve as a starting point for the application of this ligand in Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. Researchers are encouraged to optimize conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Tris(4-methoxyphenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals